![molecular formula C10H13NO3S B13081916 1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide CAS No. 1384430-11-8](/img/structure/B13081916.png)
1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide is an organic compound with the molecular formula C10H13NO3S It is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with hydroxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 2-hydroxy-5-methoxyphenylthiol with N,N-dimethylformamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[(2-Hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sulfanyl group can also undergo redox reactions, affecting the redox balance within cells and potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a sulfanyl group.
2-Hydroxy-5-methoxyacetophenone: Contains a ketone group instead of a formamide group.
Thiazole derivatives: Contain a thiazole ring instead of a phenyl ring.
Uniqueness: 1-[(2-Hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide is unique due to the presence of both a sulfanyl group and a formamide group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1384430-11-8 |
|---|---|
Formule moléculaire |
C10H13NO3S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
S-(2-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H13NO3S/c1-11(2)10(13)15-9-6-7(14-3)4-5-8(9)12/h4-6,12H,1-3H3 |
Clé InChI |
HOAZDTZXRFQISJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=C(C=CC(=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


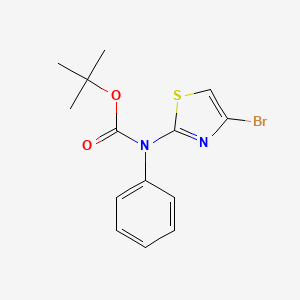

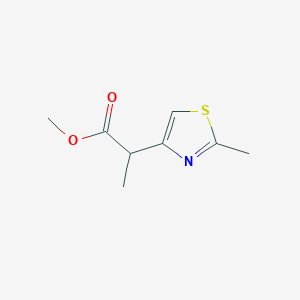


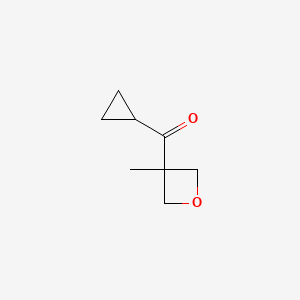
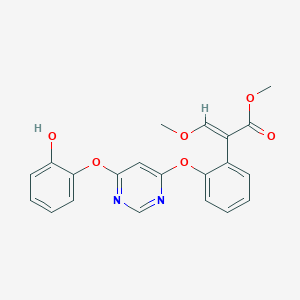
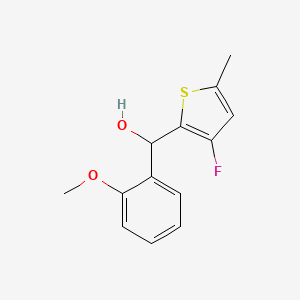

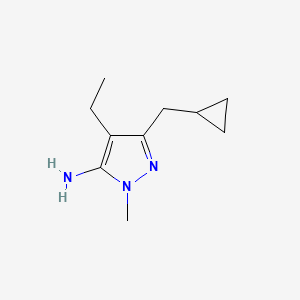



![1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13081914.png)
